2-((Benzyloxy)methyl)cyclopropanecarboxylic acid 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 848328-57-4
VCID: VC2272167
InChI: InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
SMILES: C1C(C1C(=O)O)COCC2=CC=CC=C2
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

CAS No.: 848328-57-4

Cat. No.: VC2272167

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid - 848328-57-4

Specification

CAS No. 848328-57-4
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Standard InChI Key FYOFPRGAVPMDRY-UHFFFAOYSA-N
SMILES C1C(C1C(=O)O)COCC2=CC=CC=C2
Canonical SMILES C1C(C1C(=O)O)COCC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Molecular Information

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is an organic compound with distinct structural characteristics that contribute to its utility in chemical synthesis. The compound's basic properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

PropertyValue
CAS Number848328-57-4
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
IUPAC Name2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid
Standard InChIInChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Standard InChIKeyFYOFPRGAVPMDRY-UHFFFAOYSA-N
SMILESC1C(C1C(=O)O)COCC2=CC=CC=C2

The compound is identified in chemical databases with the CAS number 848328-57-4 and follows the molecular formula C12H14O3, indicating the presence of carbon, hydrogen, and oxygen atoms in specific proportions . The molecular weight of 206.24 g/mol reflects its relatively compact structure compared to many biological molecules.

Structural Characteristics

The structure of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid integrates several important functional groups that provide its chemical versatility. The molecule contains a cyclopropane ring with two substituents: a carboxylic acid group and a benzyloxymethyl group. This arrangement creates a compound with multiple reactive sites that can be leveraged for chemical transformations.

The stereochemistry of the compound is noteworthy, as specific stereoisomers such as the (1S,2S) configuration have been characterized and may exhibit different biological activities compared to other stereoisomers . The stereochemistry around the cyclopropane ring plays a significant role in determining the compound's spatial arrangement and potential interactions with biological targets.

Physical Properties

While detailed physical property data is limited in the available research, the compound is typically available as a solid substance with sufficient stability for research applications. Commercial preparations of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid are generally offered with high purity levels, ranging from ≥95% to >98%, making them suitable for precise chemical research and development activities .

Functional Elements and Reactivity

Carboxylic Acid Group

The carboxylic acid functionality (-COOH) represents one of the key reactive sites in the molecule. This group can participate in numerous chemical transformations, making it valuable for synthetic applications. The carboxylic acid can undergo typical reactions including:

  • Esterification with alcohols

  • Amidation with amines to form amide bonds

  • Reduction to alcohols or aldehydes

  • Decarboxylation under specific conditions

  • Formation of anhydrides or acid halides as activated intermediates

These transformation capabilities are particularly important when using the compound as a building block in the synthesis of more complex molecules with pharmaceutical potential.

Benzyloxy Group

The benzyloxy group (Ph-CH2-O-) serves a critical role as a protecting group within the molecule. This functionality enables selective reactions at other sites without interference from potentially competing functional groups. The benzyl ether linkage provides stability under various reaction conditions while remaining selectively cleavable when required.

The presence of this group offers several advantages:

Cyclopropane Ring

The cyclopropane ring represents perhaps the most distinctive structural feature of the molecule. This three-membered ring system possesses significant strain energy due to the forced 60° bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5°. This strain energy translates into enhanced reactivity compared to unstrained carbon systems.

The cyclopropane ring can undergo various reactions, including:

  • Ring-opening reactions with nucleophiles

  • Expansion to form larger rings

  • Cycloaddition reactions

  • Radical-mediated transformations

These reactive possibilities further expand the synthetic utility of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid in creating diverse chemical architectures.

Synthesis Methods

Synthetic Considerations

The synthesis process requires careful attention to maintain the stability of functional groups during intermediate stages. This consideration is particularly important given the strain inherent in the cyclopropane system and the potential reactivity of the carboxylic acid functionality.

The patent literature indicates approaches for preparing cyclopropanecarboxylic acid derivatives, which may provide valuable methodological insights applicable to the synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid . These methods often utilize specific reagents and conditions to achieve the desired stereochemical outcomes and functional group arrangements.

Applications in Research and Industry

Pharmaceutical Applications

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid serves as an important precursor in pharmaceutical research, particularly for developing compounds with anti-inflammatory or anticancer properties. The structural features of this compound make it a valuable starting point for medicinal chemistry explorations.

Table 2: Applications of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

FieldApplication
PharmaceuticalsPrecursor for drugs with anti-inflammatory or anticancer properties
Biological ResearchVarious investigational applications
Organic SynthesisVersatile intermediate for complex molecule construction

The cyclopropane motif appears in numerous bioactive compounds, and its incorporation can influence pharmacokinetic properties and target binding. The compound's ability to be further functionalized through its reactive groups allows for the generation of diverse chemical libraries for biological screening and structure-activity relationship studies.

Role in Organic Synthesis

As a versatile intermediate in organic synthesis, 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid offers multiple handles for selective chemical transformations. Its utility extends to the construction of more complex molecular architectures, potentially including natural product analogs and designer molecules with specific properties.

The presence of orthogonally reactive functional groups (carboxylic acid and protected alcohol) enables sequential modifications in controlled synthetic sequences. This capability is particularly valuable in multistep syntheses where selectivity challenges must be addressed.

Biological Research Applications

In biological research contexts, 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid and its derivatives may serve as probes for investigating biochemical pathways and mechanisms. The compound's unique structural features could enable specific interactions with biological macromolecules, potentially revealing new insights into cellular processes.

While specific biological targets and mechanisms remain to be fully elucidated, the compound's structural characteristics suggest potential applications in studying enzyme inhibition, receptor binding, and other biomolecular interactions.

ParameterRecommendation
Storage TemperatureRoom temperature
Stock Solution Storage (-80°C)Use within 6 months
Stock Solution Storage (-20°C)Use within 1 month
Solubility EnhancementHeat to 37°C and use ultrasonic bath
Shipping ConditionWith RT, or with Blue Ice upon request

Preparation Protocols

When preparing solutions of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid, several approaches can enhance solubility and stability. Heating the sample to 37°C followed by ultrasonic bath treatment can improve dissolution in appropriate solvents . The selection of solvent should be guided by the intended application and the compound's solubility characteristics.

To avoid solution degradation, it is recommended to store prepared solutions in separate packages to prevent issues caused by repeated freezing and thawing cycles . This practice helps maintain the compound's chemical integrity for experimental use.

Current Research and Future Perspectives

Research Status

The compound has garnered attention in research contexts, as evidenced by its inclusion in chemical libraries and commercial catalogs for research applications . While detailed studies specifically focusing on 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid are somewhat limited in the current literature, the compound appears to be integrated into broader research initiatives in medicinal chemistry and organic synthesis.

The availability of high-purity research-grade samples (≥95% to >98%) indicates ongoing interest in the compound for precise chemical and biological investigations . This level of purity is essential for reproducible research outcomes and reliable structure-activity relationship studies.

Future Research Directions

Looking forward, several promising research directions could further explore the potential of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid:

  • Development of stereoselective synthetic methodologies to access specific isomers with enhanced biological activity

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Exploration of the compound's potential as a building block in combinatorial chemistry approaches

  • Assessment of specific biological targets and mechanisms of action for derivative compounds

  • Integration into fragment-based drug discovery programs focusing on anti-inflammatory or anticancer applications

These research directions could expand the understanding and application of this versatile compound in both chemical and biological contexts.

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